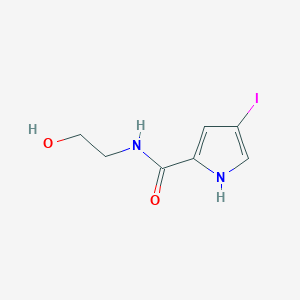

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Description

Properties

Molecular Formula |

C7H9IN2O2 |

|---|---|

Molecular Weight |

280.06 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C7H9IN2O2/c8-5-3-6(10-4-5)7(12)9-1-2-11/h3-4,10-11H,1-2H2,(H,9,12) |

InChI Key |

DCYFCJPQEMZYTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1I)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

The foundational step in synthesizing N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is the introduction of iodine at the 4-position of the pyrrole ring. This process is achieved through electrophilic aromatic substitution, leveraging the directing effects of the aldehyde group at position 2.

Reaction Conditions and Optimization

The iodination protocol, as detailed in a patent, involves reacting 1H-pyrrole-2-carbaldehyde with elemental iodine in the presence of sodium hydroxide within N-methylpyrrolidone (NMP) as the solvent. Key parameters include:

- Molar Ratios : A 1:1 molar ratio of iodine to 1H-pyrrole-2-carbaldehyde ensures stoichiometric halogenation.

- Temperature Control : The reaction is conducted at −5°C to 5°C to minimize side reactions such as diiodination or ring oxidation.

- Workup and Purification : Post-reaction, the mixture is filtered and extracted with ethyl acetate. Recrystallization from toluene yields 4-iodo-1H-pyrrole-2-carbaldehyde with a purity exceeding 95% and isolated yields ranging from 61% to 97%.

Mechanistic Insights

The aldehyde group at position 2 directs iodination to the 4-position via resonance and inductive effects, stabilizing the intermediate arenium ion. The use of NMP enhances solubility and reaction homogeneity, while sodium hydroxide deprotonates the pyrrole ring, facilitating electrophilic attack.

Oxidation of 4-Iodo-1H-Pyrrole-2-Carbaldehyde to Carboxylic Acid

The aldehyde intermediate is subsequently oxidized to 4-iodo-1H-pyrrole-2-carboxylic acid, a critical precursor for amide formation.

Amidation of 4-Iodo-1H-Pyrrole-2-Carboxylic Acid with Ethanolamine

The final step involves coupling the carboxylic acid with ethanolamine to form the target carboxamide.

Activation and Coupling Methods

Two primary approaches are employed:

Acyl Chloride Intermediate

- Thionyl Chloride (SOCl₂) : 4-Iodo-1H-pyrrole-2-carboxylic acid is refluxed with excess SOCl₂ to form the acyl chloride. Ethanolamine is then added in tetrahydrofuran (THF) with triethylamine as a base, yielding the amide after 12 hours at 25°C.

- Yield : 75–85%, with purification via silica gel chromatography.

Direct Coupling Using HATU

- Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) facilitate direct amide bond formation.

- Conditions : Stirring at 25°C for 24 hours achieves 80–90% conversion, with the product isolated by precipitation in ice water.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each synthetic step:

Challenges and Alternative Approaches

Regioselectivity in Halogenation

Alternative directing groups, such as esters or nitro groups, were explored but resulted in lower regioselectivity for iodination. The aldehyde group remains optimal for 4-position specificity.

Stability of the Iodo Substituent

Iodine’s lability under acidic or oxidative conditions necessitates careful control during oxidation. The Pinnick method is preferred over harsher oxidants like KMnO₄ to prevent deiodination.

Amidation Efficiency

Coupling agents like HATU outperform traditional acyl chloride methods in yield and reproducibility, albeit at higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a non-iodinated pyrrole derivative.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a non-iodinated pyrrole derivative.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The iodine atom and hydroxyethyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide with related compounds:

Key Observations :

- Iodo vs. These groups may influence photophysical properties and reactivity in catalysis or medicinal chemistry.

- Hydroxyethyl vs.

Reactivity Comparisons :

- Target Compound : The iodine substituent may facilitate cross-coupling reactions (e.g., Suzuki), while the hydroxyethyl group could undergo etherification or esterification.

- V9B: The propanoyl group at position 4 may participate in nucleophilic acyl substitution or reduction to alcohols.

- HE-5405 : The phenylacetyl group enables aromatic interactions, useful in ligand design or as a synthon for further derivatization .

Biological Activity

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom and the carboxamide functional group suggests that this compound may exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHI NO, with a molecular weight of approximately 356.16 g/mol. The structure includes a pyrrole ring substituted with an iodine atom at the 4-position and a hydroxyethyl group at the nitrogen position, which may influence its solubility and reactivity.

Antimicrobial Activity

Halogenated compounds, including those with iodine substitutions, have been reported to exhibit antimicrobial properties. The introduction of iodine in organic compounds often enhances their interaction with biological membranes and microbial enzymes, potentially leading to increased antimicrobial efficacy . While specific studies on this compound are lacking, its structural characteristics align with known antimicrobial mechanisms observed in similar compounds.

Anti-inflammatory Activity

Pyrrole derivatives have also been explored for their anti-inflammatory effects. For instance, certain substituted pyrazoles have demonstrated significant anti-inflammatory activity in vivo, indicating that similar modifications in pyrrole derivatives could yield comparable results . The carboxamide group in this compound may facilitate interactions with inflammatory mediators, suggesting a potential for anti-inflammatory activity.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions using reagents like EDCI/NHS in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere. A typical protocol involves reacting 4-iodo-1H-pyrrole-2-carboxylic acid with 2-aminoethanol, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Key Considerations : Ensure strict control of reaction temperature (0–25°C) to minimize side reactions. The iodine substituent may require protection during coupling to prevent unwanted substitution .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Tools : Use / NMR to confirm substitution patterns (e.g., iodine at C4, hydroxyethyl group at N). Mass spectrometry (APCI-MS or ESI-MS) and elemental analysis validate molecular weight and purity (>95%). X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities .

- Data Interpretation : Compare NMR chemical shifts with analogous pyrrole-2-carboxamides (e.g., 4-phenyl derivatives) to identify deviations caused by iodine’s electron-withdrawing effects .

Q. What stability considerations are critical for long-term storage?

- Storage Conditions : Store in amber vials under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to light, which may degrade the iodinated pyrrole ring .

- Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products like 4-iodo-pyrrole-2-carboxylic acid .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields while minimizing iodine displacement?

- Experimental Design : Conduct a Design of Experiments (DoE) to test variables: coupling reagent (e.g., EDCI vs. DCC), solvent polarity, and temperature. Monitor iodine retention via NMR or X-ray fluorescence .

- Contradiction Analysis : If yields drop despite optimal coupling, investigate competing pathways (e.g., iodine loss via radical intermediates) using radical scavengers like TEMPO .

Q. What strategies are effective for evaluating the compound’s antimicrobial activity?

- Assay Design : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using broth microdilution (MIC determination). Include controls for solvent effects (DMSO ≤1% v/v). For fungal assays, use C. albicans in RPMI-1640 medium .

- Data Interpretation : Correlate MIC values with structural analogs (e.g., 4-phenyl derivatives) to assess iodine’s role in enhancing membrane permeability .

Q. How should conflicting solubility and bioactivity data be resolved?

- Methodology : Perform solubility studies in PBS and DMSO to identify formulation barriers. If low aqueous solubility limits activity, synthesize prodrugs (e.g., ester derivatives) and compare bioactivity .

- Case Study : A 2020 study on 4-phenylpyrrole-2-carboxamides showed that halogen substituents (e.g., Cl, I) improved MIC values but reduced solubility, necessitating nanoformulation .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Protocol : Grow single crystals via slow evaporation (acetone/water). Use SHELXT for structure solution and SHELXL for refinement. Validate hydrogen bonding (e.g., N–H···O between carboxamide and hydroxyethyl groups) .

- Advanced Tip : For twinned crystals, apply the TwinRotMat algorithm in SHELXL to improve refinement accuracy .

Q. How can computational modeling predict its structure-activity relationships (SAR)?

- Approach : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potentials and HOMO/LUMO distributions. Compare with analogs to identify iodine’s electronic contributions to receptor binding .

- Validation : Cross-reference computational data with experimental IC values from kinase inhibition assays to refine predictive models .

Safety and Compliance

Q. What safety protocols are essential for handling this iodinated compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.